molecular formula C9H13BrN2O2S B3151477 Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate CAS No. 713107-42-7

Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate

Cat. No.: B3151477
CAS No.: 713107-42-7
M. Wt: 293.18 g/mol
InChI Key: KZWLYPGSSJIELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate is a chemical compound with the molecular formula C9H14BrN2O2S and a molecular weight of 294.19 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The synthesis of tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate typically involves the reaction of 5-bromo-1,3-thiazol-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like tetrahydrofuran under an inert atmosphere of nitrogen to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate depends on its specific applicationThe thiazole ring and carbamate group are key structural features that contribute to its binding affinity and specificity . The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

tert-butyl N-[(5-bromo-1,3-thiazol-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12-5-7-11-4-6(10)15-7/h4H,5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWLYPGSSJIELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution (2 L) of 1.33 kg of 2-t-butoxy carbonylaminomethylthiazole in ethyl acetate was added to an aqueous solution (20 L) of 8.6 kg of sodium acetate, and the mixture was stirred. Bromine (1.35 L) was added dropwise to this solution (internal temperature: 19 to 24° C.) over a period of 3.5 hr, and the mixture was stirred at an internal temperature of 25.5±5° C. for 14 hr. Sodium sulfite pentahydrate (180 g) was added thereto, the mixture was then extracted with 3 L of ethyl acetate, and the organic layer was washed with 1 L of water and 1.53 L of a 6 M aqueous sodium hydroxide solution. The aqueous layer was then extracted with 3 L of ethyl acetate. The organic layers were combined, were dried over anhydrous magnesium sulfate, and were filtered. The solvent was removed from the filtrate by evaporation under the reduced pressure, followed by substitution concentration twice with 2 L of ethanol to give 944 g of 5-bromo-2-t-butoxy carbonylaminomethylthiazole.
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
20 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.35 L
Type
reactant
Reaction Step Two
Name
Sodium sulfite pentahydrate
Quantity
180 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate
Reactant of Route 2
Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.